Scientific Field: Chemistry
Summary of Application: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde.
Methods of Application: The compound is used in the condensation reaction with various aminophenol derivatives.
Results or Outcomes: The synthesized metal(II) complexes showed potent in vitro antioxidant activity and good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands.
Scientific Field: Medicinal Chemistry
Summary of Application: This compound is used in the synthesis of novel chalcones derivatives.
Methods of Application: The compound is synthesized by coupling with aromatic substituted aldehyde.
Results or Outcomes: The synthesized compounds were screened for antimicrobial activity.
Scientific Field: Dye Chemistry
Summary of Application: This compound plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid.
Summary of Application: A 4-Benzyloxy-benzylamino Chemotype, which is similar to “4-(Benzyloxy)-3-fluoroaniline”, has been evolved to provide efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders.
Results or Outcomes: The study reported proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and preliminary pharmacokinetic assessment of a first-generation lead.
Scientific Field: Organic Chemistry
Summary of Application: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in “4-(Benzyloxy)-3-fluoroaniline”, are activated toward free radical attack.
Summary of Application: A 4-Benzyloxy-benzylamino Chemotype, which is similar to “4-(Benzyloxy)-3-fluoroaniline”, has been used in the synthesis of novel pyrazole derivatives.
Results or Outcomes: The synthesized pyrazole derivatives were found to exhibit significant anti-inflammatory and analgesic activities.
4-(Benzyloxy)-3-fluoroaniline is an organic compound with the molecular formula C₁₃H₁₂FNO. It features a benzene ring substituted with a benzyloxy group and a fluoro group at the para and meta positions, respectively. This compound is notable for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The presence of both the fluoro and benzyloxy groups enhances its chemical reactivity and biological activity.
The biological activity of 4-(Benzyloxy)-3-fluoroaniline has been explored primarily in the context of medicinal chemistry. It has shown potential as:
Several synthesis methods for 4-(Benzyloxy)-3-fluoroaniline have been documented:
4-(Benzyloxy)-3-fluoroaniline serves several important applications:
Studies on interaction mechanisms involving 4-(Benzyloxy)-3-fluoroaniline have revealed insights into its reactivity:
Several compounds share structural similarities with 4-(Benzyloxy)-3-fluoroaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Benzyloxy)-2-fluoroaniline | C₁₃H₁₂FNO | Similar structure but differs in fluorine position. |
| 4-(Benzyloxy)-3-chloroaniline | C₁₃H₁₂ClNO | Contains chlorine instead of fluorine; different reactivity profile. |
| 4-(Benzyloxy)-3-nitroaniline | C₁₃H₁₂N₂O₂ | Nitro group introduces different electronic properties. |
| 1-Benzyloxy-2-fluoro-4-nitrobenzene | C₁₃H₉FNO₃ | More complex structure with additional nitro group; used in different applications. |
The uniqueness of 4-(Benzyloxy)-3-fluoroaniline lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities not found in its analogs.